An In-Depth Technical Guide to the Chemical and Physical Properties of 1-(2-Butoxy-1-methylethoxy)propan-2-ol (DPnB)
An In-Depth Technical Guide to the Chemical and Physical Properties of 1-(2-Butoxy-1-methylethoxy)propan-2-ol (DPnB)
Introduction
1-(2-Butoxy-1-methylethoxy)propan-2-ol, commonly known by its industrial synonym Dipropylene Glycol Monobutyl Ether (DPnB), is a versatile and widely utilized organic solvent and chemical intermediate.[1][2][3] Its unique combination of properties, including excellent solvency for a wide range of resins and organic materials, a high boiling point, and a relatively low order of toxicity, has established it as a key component in numerous formulations across various industries. This technical guide provides a comprehensive exploration of the chemical and physical properties of DPnB, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into its chemical identity and synthesis, detail its physical and chemical characteristics, provide standardized experimental protocols for its analysis, and discuss its chemical stability and reactivity profile.
Chemical Identity and Synthesis
A clear understanding of a compound's identity is fundamental to its application and study. The following table summarizes the key chemical identifiers for 1-(2-Butoxy-1-methylethoxy)propan-2-ol.
| Identifier | Value | Reference |
| Chemical Name | 1-(2-Butoxy-1-methylethoxy)propan-2-ol | [1][3] |
| CAS Number | 29911-28-2 | [2][3][4][5] |
| Molecular Formula | C₁₀H₂₂O₃ | [1][2][3][4] |
| Molecular Weight | 190.28 g/mol | [1][3] |
| IUPAC Name | 1-(1-butoxypropan-2-yloxy)propan-2-ol | [3] |
| Common Synonyms | Dipropylene Glycol Monobutyl Ether, DPnB, Butyl Dipropasol | [1][2][4] |
Chemical Structure:

The primary industrial synthesis of DPnB is achieved through the catalytic etherification of propylene oxide with n-butanol.[1][3] This reaction is typically carried out under controlled temperature and pressure in the presence of a suitable catalyst.
Physical and Chemical Properties
The utility of DPnB in various applications is a direct consequence of its distinct physical and chemical properties. A summary of these properties is presented below.
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [1] |
| Odor | Mild, ether-like | [1] |
| Boiling Point | 222-232 °C (lit.) | [2] |
| Melting Point | < -75 °C | |
| Density | 0.913 g/mL at 25 °C (lit.) | [2] |
| Flash Point | 111 °C (closed cup) | [1] |
| Vapor Pressure | 4 Pa at 20 °C | [2] |
| Solubility in Water | 40 g/L at 25 °C | [2] |
| logP (Octanol/Water Partition Coefficient) | 1.52 at 20 °C | [2] |
| Refractive Index (n20/D) | 1.426 (lit.) | [2] |
| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | [2] |
Experimental Protocols for Physical Property Determination
To ensure the quality and consistency of DPnB for research and industrial applications, it is essential to verify its physical properties through standardized experimental methods. The following section details the protocols for determining several key physical parameters.
Boiling Point Determination (Adapted from ASTM D1120)
The boiling point is a fundamental physical property that indicates the temperature at which a liquid transitions to a vapor at a given pressure. This protocol describes the determination of the equilibrium boiling point of DPnB at atmospheric pressure.
Principle: A specified volume of the sample is boiled under equilibrium conditions. The temperature of the liquid, corrected for barometric pressure, is recorded as the boiling point.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a 100-mL round-bottom flask, a condenser, and a calibrated thermometer or thermocouple.
-
Sample Preparation: Add 60 mL of the DPnB sample to the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gradually heat the flask using a heating mantle.
-
Equilibrium Boiling: Adjust the heating rate to maintain a steady reflux in the condenser. Allow the system to equilibrate for at least 10 minutes.
-
Temperature Measurement: Record the temperature at which the liquid and vapor are in equilibrium.
-
Barometric Correction: Correct the observed boiling point to standard atmospheric pressure (101.3 kPa).
Density Determination (Adapted from ASTM D4052)
Density is a critical property for converting mass to volume and is an important quality control parameter. This method utilizes a digital density meter for a precise and rapid measurement.
Principle: A small volume of the liquid sample is introduced into a U-shaped oscillating tube. The density is determined by measuring the change in the oscillation frequency of the tube caused by the mass of the sample.
Methodology:
-
Instrument Calibration: Calibrate the digital density meter with dry air and a certified density standard (e.g., pure water).
-
Sample Injection: Inject a small, bubble-free aliquot of the DPnB sample into the oscillating U-tube of the density meter.
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 25 °C).
-
Measurement: The instrument will automatically measure the oscillation period and calculate the density.
-
Data Recording: Record the density value displayed by the instrument.
Kinematic Viscosity Determination (Adapted from ASTM D445)
Viscosity is a measure of a fluid's resistance to flow and is a crucial parameter for applications involving fluid dynamics. This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated viscometer.
Principle: The time is measured for a fixed volume of liquid to flow under gravity through the capillary of a calibrated glass viscometer at a precisely controlled temperature. The kinematic viscosity is the product of the measured flow time and the viscometer's calibration constant.
Methodology:
-
Viscometer Selection: Choose a calibrated glass capillary viscometer appropriate for the expected viscosity of DPnB.
-
Sample Charging: Charge the viscometer with the DPnB sample.
-
Temperature Equilibration: Place the viscometer in a constant-temperature bath until the sample reaches the desired temperature.
-
Flow Measurement: Measure the time it takes for the liquid to flow between two marked points on the viscometer.
-
Calculation: Calculate the kinematic viscosity by multiplying the flow time by the viscometer constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum of DPnB is expected to show a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-O-C stretching vibrations characteristic of the ether linkages are expected in the fingerprint region, typically between 1150 and 1085 cm⁻¹. Aliphatic C-H stretching vibrations will be observed around 2960-2850 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will be complex due to the presence of multiple, chemically distinct protons. Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group, and a series of multiplets for the methylene and methyl protons of the butoxy and propoxy groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, providing a unique fingerprint for its carbon skeleton.
Mass Spectrometry (MS): In a mass spectrum of DPnB, the molecular ion peak (M⁺) would be expected at m/z 190. Common fragmentation patterns for glycol ethers involve cleavage of the C-O bonds, leading to characteristic fragment ions.
Chemical Stability and Reactivity
Thermal Stability: Glycol ethers generally exhibit good thermal stability under normal use conditions. However, at elevated temperatures, thermal decomposition can occur, potentially leading to the formation of aldehydes, ketones, and other organic acids. [6][7] Peroxide Formation: Like other ethers, DPnB has the potential to form explosive peroxides upon prolonged exposure to air and light. This is a significant safety hazard, particularly when the solvent is distilled or evaporated, as the peroxides can become concentrated. It is crucial to test for the presence of peroxides in aged samples of DPnB.
Protocol for Peroxide Detection: A simple qualitative test involves adding 1 mL of the DPnB sample to a freshly prepared solution of 10% potassium iodide in 10 mL of glacial acetic acid. The development of a yellow to brown color indicates the presence of peroxides.
Prevention and Removal of Peroxides:
-
Store DPnB in tightly sealed, opaque containers, away from heat and light.
-
Purchase only the quantity of solvent needed for the short term.
-
Date containers upon receipt and upon opening.
-
Peroxides can be removed by passing the solvent through a column of activated alumina or by treatment with a reducing agent such as ferrous sulfate.
Reactivity with Other Chemicals: DPnB is incompatible with strong oxidizing agents, which can cause vigorous reactions. [2]It may also react with strong acids and bases.
Applications
The versatile solvent properties of 1-(2-Butoxy-1-methylethoxy)propan-2-ol make it a valuable component in a wide array of industrial and commercial products:
-
Coatings and Paints: It is an excellent solvent for various resins and is used as a coalescing agent in latex paints. [1][2]* Cleaning Products: Its ability to dissolve oils and greases makes it an effective component in industrial and household cleaners. [1]* Inks and Dyes: It is used as a solvent in printing inks and for textile dyeing.
-
Chemical Intermediate: DPnB serves as a precursor in the synthesis of other chemical compounds. [1]
Safety, Handling, and Storage
1-(2-Butoxy-1-methylethoxy)propan-2-ol is classified as an irritant. [3]When handling this chemical, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.
Store DPnB in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Containers should be kept tightly closed to prevent the ingress of moisture and air, which can contribute to peroxide formation.
Conclusion
1-(2-Butoxy-1-methylethoxy)propan-2-ol is a high-boiling, colorless liquid with a mild ether-like odor and excellent solvency characteristics. Its unique combination of properties makes it a valuable and versatile compound in a multitude of applications, from coatings and cleaners to chemical synthesis. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe and effective use in both research and industrial settings. Adherence to standardized analytical methods and proper handling and storage procedures will ensure the quality, consistency, and safety of this important industrial chemical.
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